
4-iodo-3-methoxy-1,2-thiazole-5-carboxylic acid
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Overview
Description
4-iodo-3-methoxy-1,2-thiazole-5-carboxylic acid is a heterocyclic compound that contains iodine, methoxy, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-methoxy-1,2-thiazole-5-carboxylic acid typically involves the iodination of a thiazole precursor. One common method involves the reaction of 3-methoxy-1,2-thiazole-5-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-3-methoxy-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Formation of 4-substituted-3-methoxy-1,2-thiazole-5-carboxylic acid derivatives.
Oxidation Reactions: Formation of 4-iodo-3-oxo-1,2-thiazole-5-carboxylic acid.
Reduction Reactions: Formation of 4-iodo-3-methoxy-1,2-thiazole-5-methanol or 4-iodo-3-methoxy-1,2-thiazole-5-aldehyde.
Scientific Research Applications
4-iodo-3-methoxy-1,2-thiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-iodo-3-methoxy-1,2-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, which can enhance the binding affinity to the target. The methoxy and carboxylic acid groups can also contribute to the overall pharmacophore, influencing the compound’s bioactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methoxy-1,2-thiazole-5-carboxylic acid
- 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid
- 4-fluoro-3-methoxy-1,2-thiazole-5-carboxylic acid
Uniqueness
4-iodo-3-methoxy-1,2-thiazole-5-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to stronger halogen bonding interactions and potentially enhanced pharmacological properties.
Properties
CAS No. |
2763759-62-0 |
---|---|
Molecular Formula |
C5H4INO3S |
Molecular Weight |
285.1 |
Purity |
95 |
Origin of Product |
United States |
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